molecular formula C21H13ClF3N3O2S B11181783 3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate

3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate

Cat. No.: B11181783
M. Wt: 463.9 g/mol
InChI Key: UJIGHMTWPHTDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate is a complex organic compound that features a combination of pyrazole, thiazole, and phenyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate group, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetate moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, aminated, and thiolated products.

Scientific Research Applications

3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{2-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable biological activities.

    Trifluoromethyl pyrazoles: These compounds share the trifluoromethyl pyrazole core and may have similar chemical reactivity and biological effects.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.

Properties

Molecular Formula

C21H13ClF3N3O2S

Molecular Weight

463.9 g/mol

IUPAC Name

[3-[2-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenyl] acetate

InChI

InChI=1S/C21H13ClF3N3O2S/c1-12(29)30-16-4-2-3-14(9-16)17-11-31-20(26-17)28-18(10-19(27-28)21(23,24)25)13-5-7-15(22)8-6-13/h2-11H,1H3

InChI Key

UJIGHMTWPHTDDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.